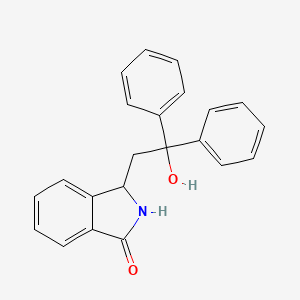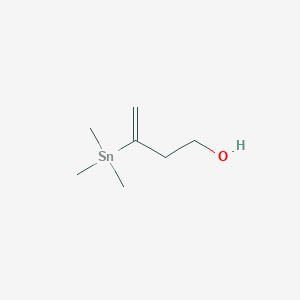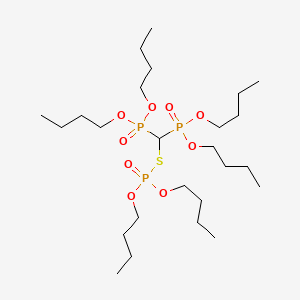
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester is a chemical compound known for its unique structure and properties It is a member of the phosphorothioate family, which are compounds containing a phosphorus-sulfur bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester typically involves the reaction of dibutyl phosphite with a suitable thiophosphorylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives with different oxidation states.
Substitution: It can participate in substitution reactions where one of the butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions may produce various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphorus-sulfur bond plays a crucial role in its reactivity and interaction with biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or as part of a drug delivery system.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O,S-trimethyl ester
Uniqueness
Phosphorothioic acid, S-bis(dibutoxyphosphinyl)methyl O,O-dibutyl ester is unique due to its specific structure, which includes two dibutoxyphosphinyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
73972-83-5 |
|---|---|
Molecular Formula |
C25H55O9P3S |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
1-[butoxy-[dibutoxyphosphoryl(dibutoxyphosphorylsulfanyl)methyl]phosphoryl]oxybutane |
InChI |
InChI=1S/C25H55O9P3S/c1-7-13-19-29-35(26,30-20-14-8-2)25(36(27,31-21-15-9-3)32-22-16-10-4)38-37(28,33-23-17-11-5)34-24-18-12-6/h25H,7-24H2,1-6H3 |
InChI Key |
NWQRJMFYUPVOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(P(=O)(OCCCC)OCCCC)SP(=O)(OCCCC)OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


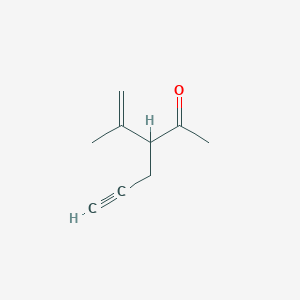
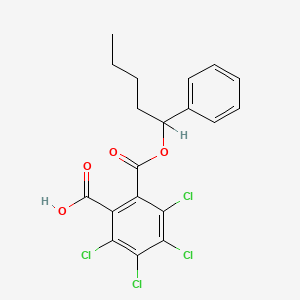

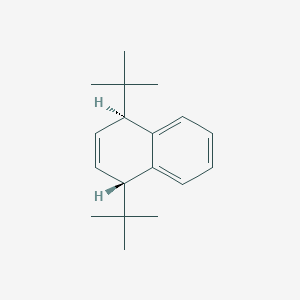

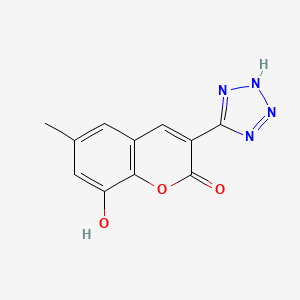
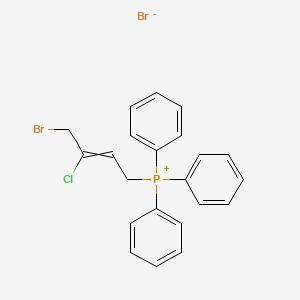
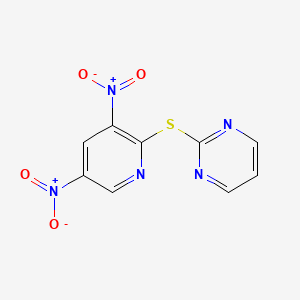
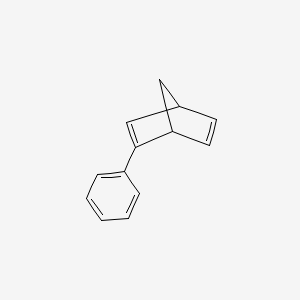
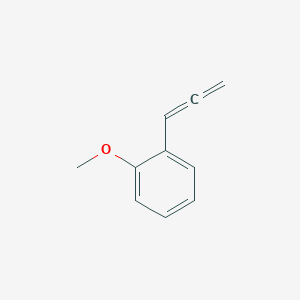
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
